4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol
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Overview
Description
4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 g/mol . It is characterized by the presence of a chlorothiophene ring, an ethylamino group, and a butanol moiety. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorothiophene ring or the amino group.
Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or deaminated products.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure with an ethan-1-ol moiety instead of butan-2-ol.
4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}propan-2-ol: Similar structure with a propan-2-ol moiety instead of butan-2-ol.
Uniqueness
4-{[1-(5-Chlorothiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H16ClNOS |
---|---|
Molecular Weight |
233.76 g/mol |
IUPAC Name |
4-[1-(5-chlorothiophen-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C10H16ClNOS/c1-7(13)5-6-12-8(2)9-3-4-10(11)14-9/h3-4,7-8,12-13H,5-6H2,1-2H3 |
InChI Key |
RBRMLIRALPRZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=C(S1)Cl)O |
Origin of Product |
United States |
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